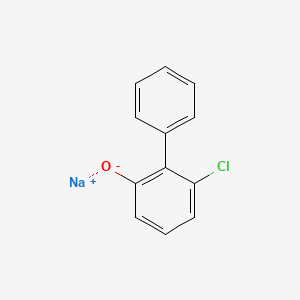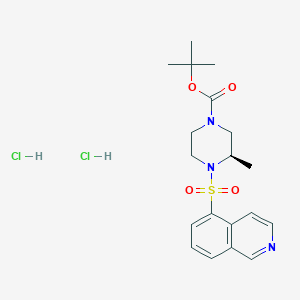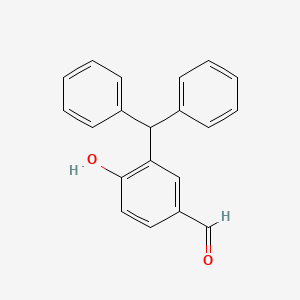![molecular formula C35H30N2O3 B13783936 Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-(diethylamino)-4-[(phenylmethyl)amino]- CAS No. 68134-60-1](/img/structure/B13783936.png)
Spiro[12H-benzo[a]xanthene-12,1'(3'H)-isobenzofuran]-3'-one, 9-(diethylamino)-4-[(phenylmethyl)amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro[12H-benzo[a]xanthene-12,1’(3’H)-isobenzofuran]-3’-one, 9-(diethylamino)-4-[(phenylmethyl)amino]- is a complex organic compound with a unique spiro structure. This compound is known for its potential applications in various fields, including materials science, organic electronics, and medicinal chemistry. The spiro structure imparts unique photophysical and chemical properties, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[12H-benzo[a]xanthene-12,1’(3’H)-isobenzofuran]-3’-one, 9-(diethylamino)-4-[(phenylmethyl)amino]- typically involves a multi-step process. One common method includes the following steps:
Formation of the xanthene core: This can be achieved through a gold(I)-catalyzed Michael addition followed by a 6-endo-trig cyclization and aromatization cascade.
Introduction of the spiro structure: This step involves the formation of the spiro linkage through a cyclization reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and complex synthesis. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions
Spiro[12H-benzo[a]xanthene-12,1’(3’H)-isobenzofuran]-3’-one, 9-(diethylamino)-4-[(phenylmethyl)amino]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Spiro[12H-benzo[a]xanthene-12,1’(3’H)-isobenzofuran]-3’-one, 9-(diethylamino)-4-[(phenylmethyl)amino]- has several scientific research applications:
Materials Science: Used as a hole-transport material in perovskite solar cells due to its excellent charge transport properties.
Organic Electronics: Employed in organic light-emitting diodes (OLEDs) as a host material for phosphorescent emitters.
Medicinal Chemistry: Investigated for its potential as a fluorescent probe in biological imaging and as a therapeutic agent due to its unique structural features.
作用機序
The mechanism of action of Spiro[12H-benzo[a]xanthene-12,1’(3’H)-isobenzofuran]-3’-one, 9-(diethylamino)-4-[(phenylmethyl)amino]- involves its interaction with specific molecular targets. In the context of organic electronics, it functions as a hole-transport material by facilitating the movement of positive charges through its conjugated structure. In biological applications, its fluorescence properties are utilized for imaging, where it binds to specific biomolecules and emits light upon excitation.
類似化合物との比較
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: Another spiro compound used in organic electronics.
Benzo[a]acridin-12(7H)-one: Shares a similar core structure and is used in medicinal chemistry.
Uniqueness
Spiro[12H-benzo[a]xanthene-12,1’(3’H)-isobenzofuran]-3’-one, 9-(diethylamino)-4-[(phenylmethyl)amino]- is unique due to its specific functional groups and spiro structure, which impart distinct photophysical properties and make it suitable for specialized applications in materials science and biology.
特性
CAS番号 |
68134-60-1 |
|---|---|
分子式 |
C35H30N2O3 |
分子量 |
526.6 g/mol |
IUPAC名 |
4'-(benzylamino)-9'-(diethylamino)spiro[2-benzofuran-3,12'-benzo[a]xanthene]-1-one |
InChI |
InChI=1S/C35H30N2O3/c1-3-37(4-2)24-17-19-29-32(21-24)39-31-20-18-25-26(14-10-16-30(25)36-22-23-11-6-5-7-12-23)33(31)35(29)28-15-9-8-13-27(28)34(38)40-35/h5-21,36H,3-4,22H2,1-2H3 |
InChIキー |
PVZPAVABUGTGQO-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC6=C5C=CC=C6NCC7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



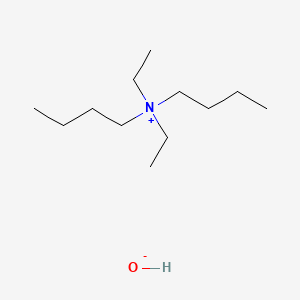
![N-Methyl-norgranatanol-3-alpha-(4-methylbenzhydryl)aether [German]](/img/structure/B13783872.png)
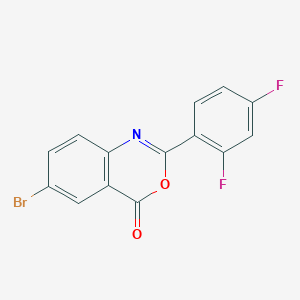
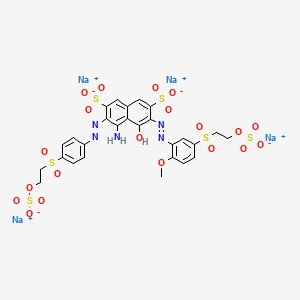
![3-[4-[(Trifluoromethyl)thio]phenyl]-2-propenoic acid ethyl ester](/img/structure/B13783900.png)



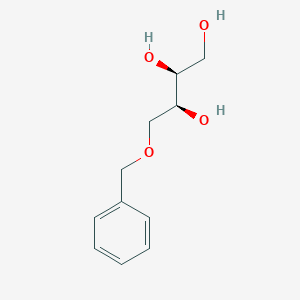
![1-[(E)-Styryl]-3-[(Z)-styryl]benzene](/img/structure/B13783916.png)
